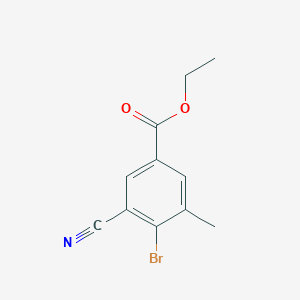
Ethyl 4-bromo-3-cyano-5-methylbenzoate
Overview
Description
Ethyl 4-bromo-3-cyano-5-methylbenzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a methyl group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-cyano-5-methylbenzoate can be synthesized through various methods. One common method involves the bromination of ethyl 3-cyano-5-methylbenzoate. The reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3-cyano-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: The primary amine derivative of the original compound.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-3-cyano-5-methylbenzoate is utilized in various scientific research fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-cyano-5-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The ester group allows for modifications that can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Ethyl 4-bromo-3-methylbenzoate: Lacks the cyano group, which affects its reactivity and applications.
Ethyl 4-cyano-3-methylbenzoate: Lacks the bromine atom, leading to different chemical properties and reactivity.
Ethyl 4-bromo-3-cyano-benzoate: Lacks the methyl group, which influences its steric and electronic properties.
Uniqueness: Ethyl 4-bromo-3-cyano-5-methylbenzoate is unique due to the presence of all three functional groups (bromine, cyano, and methyl) on the benzoate ester. This combination of groups provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-bromo-3-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-7(2)10(12)9(5-8)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMJFGNDVGNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



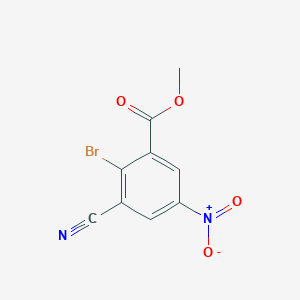
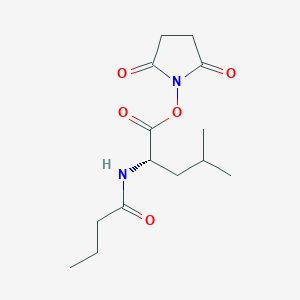
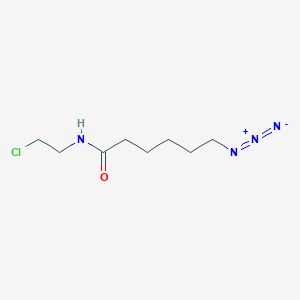
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]-](/img/structure/B1417042.png)
![(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid](/img/structure/B1417046.png)
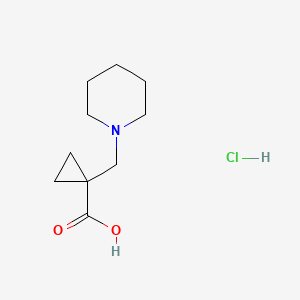


![1-[3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1417054.png)
![1-[3-(2-Methoxy-ethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1417057.png)

![4-[(2S,4R)-4-(Ethylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride](/img/structure/B1417059.png)
![8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride](/img/structure/B1417061.png)
